3-(Oxan-3-yl)azetidine hydrochloride is a chemical compound that has gained attention in scientific research for its unique structural characteristics and potential therapeutic applications. This compound features a four-membered azetidine ring fused with a tetrahydropyran ring, contributing to its intriguing chemical properties and reactivity.
This compound can be classified as a heterocyclic organic compound, specifically belonging to the family of azetidines. Azetidines are characterized by their four-membered nitrogen-containing rings, while the presence of the oxan (tetrahydropyran) moiety adds to its complexity and potential utility in various chemical and biological contexts.
The synthesis of 3-(Oxan-3-yl)azetidine hydrochloride typically involves several steps, including the formation of intermediates. A common synthetic route includes:
These methods emphasize high yield and low energy consumption, making them efficient for laboratory and potential industrial applications.
The molecular formula of 3-(Oxan-3-yl)azetidine hydrochloride is , with a molecular weight of approximately 113.16 g/mol. The structure consists of:
The unique combination of these rings contributes to the compound's distinct chemical behavior and reactivity.
3-(Oxan-3-yl)azetidine hydrochloride can undergo various chemical reactions:
The choice of reagents and conditions significantly influences the reaction outcomes, yielding various derivatives that can be useful in further synthetic applications .
The mechanism of action for 3-(Oxan-3-yl)azetidine hydrochloride is primarily based on its ability to interact with specific molecular targets due to its structural features. The azetidine ring's inherent strain makes it reactive, allowing it to engage in diverse chemical transformations that are valuable in drug discovery processes. This reactivity is crucial for developing new therapeutic agents that target various biological pathways .
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
3-(Oxan-3-yl)azetidine hydrochloride has several notable applications:
Aza-Michael addition enables efficient C–N bond formation at the azetidine C3 position, leveraging α,β-unsaturated esters as key intermediates. Methyl 2-(N-Boc-azetidin-3-ylidene)acetate serves as a versatile Michael acceptor, reacting with diverse NH-heterocycles under mild conditions. The reaction is catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which promotes nucleophilic attack without ester degradation—a critical advantage over stronger bases. Primary and secondary amines, including pyrrolidine, piperidine, and aromatic heterocycles (e.g., 1H-pyrazole, 1H-benzotriazole), yield functionalized 3-substituted azetidine derivatives. For example, morpholine additions achieve >85% conversion at 25°C within 4 hours, while sterically hindered nucleophiles like N-Boc-cyclohexylamine require elevated temperatures (60°C) [4] [8].
Table 1: Scope of Nucleophiles in Aza-Michael Addition to Azetidine Acceptors
Nucleophile Class | Example | Conditions | Yield (%) |
---|---|---|---|
Aliphatic cyclic amines | Morpholine | DBU (20 mol%), 25°C | 92 |
Aromatic heterocycles | 1H-Indazole | DBU (20 mol%), 40°C | 78 |
Functionalized amines | N-Boc-Ethylenediamine | DBU (20 mol%), 60°C | 65 |
This methodology facilitates access to hybrid architectures like 3-(aminomethyl)azetidines, which serve as constrained γ-aminobutyric acid analogs for peptide modification [4].
Suzuki–Miyaura coupling constructs biaryl-functionalized azetidines, exploiting palladium-catalyzed aryl–aryl bond formation. The reaction requires halogenated azetidine precursors (e.g., 3-bromoazetidine esters) and arylboronic acids, with Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalysts. Key innovations include:
Table 2: Suzuki–Miyaura Coupling on 3-Bromoazetidine Scaffolds
Boronic Acid | Catalyst System | Yield (%) | Application Target |
---|---|---|---|
4-Carboxyphenyl | Pd(PPh₃)₄, K₂CO₃, dioxane | 88 | Peptide backbone modification |
3-Pyridyl | Pd(dppf)Cl₂, CsF, DMF | 76 | Kinase inhibitor analogs |
2-Thienyl | Pd(OAc)₂, SPhos, toluene | 82 | Bioisosteric replacement |
This approach diversifies azetidine cores for medicinal chemistry, particularly in generating analogs of Meperidine-like analgesics [4] [10].
Strong Brønsted acids (e.g., triflimidic acid, HNTf₂) activate 3-arylazetidin-3-ols toward carbocation formation, enabling nucleophilic trapping by alcohols. Optimized conditions (10 mol% HNTf₂, acetonitrile, 50°C) suppress azetidine ring-opening side reactions. Primary alcohols (ethanol, benzyl alcohol) react within 4 hours to yield 3-alkoxyazetidines (55–75% yield), while secondary alcohols (cyclohexanol) require dilution (0.3 M) to minimize steric hindrance (52% yield). Electron-rich 3-(4-methoxyphenyl)azetidin-3-ol demonstrates superior reactivity due to cation stabilization .
This method bypasses traditional alkyl halide-based etherification, offering direct access to azetidine ethers as ester isosteres. Stability assays confirm resistance to hydrolysis (pH 1–14) and reduction (NaBH₄), outperforming analogous esters . Applications include synthesizing antimycobacterial benzyl ether derivatives and cholesterol-lowering agents [10].
The Horner–Wadsworth–Emmons reaction converts N-Boc-azetidin-3-one to methyl (N-Boc-azetidin-3-ylidene)acetate, a pivotal Michael acceptor. The optimized protocol uses methyl 2-(dimethoxyphosphoryl)acetate and sodium hydride (60% suspension) in tetrahydrofuran, followed by Büchi oven distillation (130°C, 4 × 10⁻³ bar) to isolate the product in 72% yield. This method circumvents chromatographic purification, enabling gram-scale synthesis [4].
The α,β-unsaturated ester exhibits high electrophilicity at the β-carbon, facilitating downstream diversification via:
The trans-configuration of the exocyclic double bond is confirmed by X-ray crystallography, ensuring stereocontrol in subsequent reactions [4].
Palladium catalysts enable decarboxylative coupling of azetidine-3-carboxylic acids with aryl halides, forming C–C bonds at the quaternary center. Key advances include:
Applications span the synthesis of 3-arylazetidine-3-carboxylic acids—conformationally constrained β-proline analogs for endomorphin peptides [4]. Yields reach 89% for electron-neutral aryl halides, though electron-poor substrates require bulkier ligands (e.g., RuPhos) [3] [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0